molecular formula C14H21BO3S B12296886 2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12296886
M. Wt: 280.2 g/mol
InChI Key: ZXYUZCQRQFXLFG-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a phenyl group bearing an ethylsulfinyl moiety. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(ethylsulfinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron center. The general reaction scheme is as follows:

    Starting Materials: 4-(Ethylsulfinyl)phenylboronic acid and pinacol.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    Dehydrating Agent: A dehydrating agent such as molecular sieves or anhydrous magnesium sulfate is used to remove water formed during the reaction.

    Product Isolation: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The ethylsulfinyl group can undergo oxidation to form the corresponding sulfone.

    Reduction: The ethylsulfinyl group can also be reduced to the corresponding sulfide under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-(Methylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Ethylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethylsulfinyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

2-(4-ethylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO3S/c1-6-19(16)12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3

InChI Key

ZXYUZCQRQFXLFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CC

Origin of Product

United States

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